molecular formula C32H31Cl2N3O3 B038304 Somnium CAS No. 119177-41-2

Somnium

Numéro de catalogue B038304
Numéro CAS: 119177-41-2
Poids moléculaire: 576.5 g/mol
Clé InChI: XHXGMXAMQVEIQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Somnium, also known as Zolpidem, is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It is a prescription medication that works by binding to specific sites on the GABA-A receptors in the brain, which enhances the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety.

Mécanisme D'action

Somnium works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. It binds to specific sites on the GABA-A receptors in the brain, which increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and reduced excitability. This results in sedation, relaxation, and sleep induction.
Biochemical and Physiological Effects:
Somnium has a number of biochemical and physiological effects on the body, including decreased muscle tone, decreased heart rate, and decreased respiratory rate. It also increases the duration of slow-wave sleep and reduces the amount of time spent in rapid eye movement (REM) sleep. Additionally, it has been shown to improve cognitive performance and memory consolidation in some studies.

Avantages Et Limitations Des Expériences En Laboratoire

Somnium has several advantages for use in lab experiments, including its fast onset of action, short half-life, and predictable pharmacokinetics. It also has a high therapeutic index, which means that the therapeutic dose is much lower than the toxic dose. However, it is important to note that the effects of Somnium can be highly variable between individuals and can be affected by factors such as age, sex, and body weight. Additionally, the use of Somnium in lab experiments is limited by ethical considerations, as it is a prescription medication that should only be used under the supervision of a qualified healthcare professional.

Orientations Futures

There are several future directions for research on Somnium, including the development of new formulations and delivery methods, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its effects on the gut microbiome and immune system. Additionally, there is a need for further research on the long-term effects of Somnium use, as well as its potential for abuse and dependence.
Conclusion:
In conclusion, Somnium is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, as well as its effects on sleep and cognitive function. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and the need for further research on its long-term effects and potential for abuse.

Méthodes De Synthèse

The synthesis of Somnium involves the reaction of N,N-dimethyl-2-amino-5-chlorobenzamide with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol to form the active ingredient, Somnium. The synthesis process is complex and requires careful attention to detail to ensure the purity and efficacy of the final product.

Applications De Recherche Scientifique

Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including insomnia, anxiety, depression, and post-traumatic stress disorder (PTSD). It is also used in research studies to investigate the neural mechanisms underlying sleep and wakefulness, circadian rhythms, and the effects of sleep deprivation on cognitive function.

Propriétés

Numéro CAS

119177-41-2

Nom du produit

Somnium

Formule moléculaire

C32H31Cl2N3O3

Poids moléculaire

576.5 g/mol

Nom IUPAC

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20)

Clé InChI

XHXGMXAMQVEIQJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

SMILES canonique

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Synonymes

Somnium

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.